- Microwave-assisted organic acid-base-co-catalyzed tandem Meinwald rearrangement and annulation of styrylepoxides, Chemical Communications (Cambridge, 2020, 56(14), 2131-2134
Cas no 89951-60-0 (2-Methyl-1,1'-biphenyl-3-carbaldehyde)
2-Methyl-1,1'-biphenyl-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl-
- 2-METHYL-[1,1'-BIPHENYL]-3-CARBALDEHYDE
- 2-methyl-3-phenylbenzaldehyde
- 2-Methyl[1,1′-biphenyl]-3-carboxaldehyde (ACI)
- 2-Methyl-[1,1′-biphenyl]-3-carbaldehyde
- 2-Methylbiphenyl-3-carboxaldehyde
- 89951-60-0
- AKOS006324777
- NS00067154
- IFMFMTSKMLYKOB-UHFFFAOYSA-N
- AS-50081
- SY117427
- CS-0141919
- EN300-1457897
- BP Aldehyde
- 2-METHYLBIPHENYL-3-CARBALDEHYDE
- 2-Methyl[1,1'-biphenyl]-3-carbaldehyde
- C14H12O
- SCHEMBL4698367
- DTXSID50626875
- O10827
- MFCD11553605
- 2-Methyl-1,1'-biphenyl-3-carbaldehyde
-
- MDL: MFCD11553605
- Inchi: 1S/C14H12O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-10H,1H3
- InChI Key: IFMFMTSKMLYKOB-UHFFFAOYSA-N
- SMILES: O=CC1C(C)=C(C2C=CC=CC=2)C=CC=1
Computed Properties
- Exact Mass: 196.088815002g/mol
- Monoisotopic Mass: 196.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1Ų
2-Methyl-1,1'-biphenyl-3-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-Methyl-1,1'-biphenyl-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M335305-50mg |
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde |
89951-60-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M335305-100mg |
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde |
89951-60-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M335305-500mg |
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde |
89951-60-0 | 500mg |
$ 210.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EM514-1g |
2-Methyl-1,1'-biphenyl-3-carbaldehyde |
89951-60-0 | 95+% | 1g |
648.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EM514-200mg |
2-Methyl-1,1'-biphenyl-3-carbaldehyde |
89951-60-0 | 95+% | 200mg |
162.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EM514-5g |
2-Methyl-1,1'-biphenyl-3-carbaldehyde |
89951-60-0 | 95+% | 5g |
2646.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EM514-50mg |
2-Methyl-1,1'-biphenyl-3-carbaldehyde |
89951-60-0 | 95+% | 50mg |
58.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL309-5g |
2-Methyl-1,1'-biphenyl-3-carbaldehyde |
89951-60-0 | 95+% | 5g |
2457CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL309-1g |
2-Methyl-1,1'-biphenyl-3-carbaldehyde |
89951-60-0 | 95+% | 1g |
614CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL309-250mg |
2-Methyl-1,1'-biphenyl-3-carbaldehyde |
89951-60-0 | 95+% | 250mg |
204CNY | 2021-05-07 |
2-Methyl-1,1'-biphenyl-3-carbaldehyde Production Method
Production Method 1
Production Method 2
- Synthesis method research of 2-methyl-3-phenylbenzoic acid, Huaxue Shiji, 2019, 41(11), 1210-1213
2-Methyl-1,1'-biphenyl-3-carbaldehyde Raw materials
2-Methyl-1,1'-biphenyl-3-carbaldehyde Preparation Products
2-Methyl-1,1'-biphenyl-3-carbaldehyde Suppliers
2-Methyl-1,1'-biphenyl-3-carbaldehyde Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-Methyl-1,1'-biphenyl-3-carbaldehyde
[1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl-
The compound with CAS No 89951-60-0, commonly referred to as [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl-, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a biphenyl system with a carboxaldehyde group at the 3-position and a methyl substituent at the 2-position of one of the phenyl rings. The biphenyl system is known for its stability and versatility in various chemical reactions, making this compound a valuable building block in synthetic chemistry.
Recent studies have highlighted the potential of [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- in the synthesis of advanced materials and pharmaceuticals. Researchers have explored its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which has opened new avenues for constructing complex molecular architectures. The carboxaldehyde group in this compound serves as an excellent site for nucleophilic addition reactions, enabling the formation of diverse derivatives with tailored functionalities.
In terms of physical properties, [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- exhibits a melting point of approximately 78°C and a boiling point around 245°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it convenient for use in various laboratory settings. The methyl substituent at the 2-position introduces steric effects that can influence the reactivity and selectivity of this compound in different chemical transformations.
The synthesis of [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- typically involves Friedel-Crafts alkylation or acylation followed by oxidation to introduce the aldehyde group. Recent advancements in catalytic systems have allowed for more efficient and environmentally friendly methods to produce this compound on an industrial scale. The use of transition metal catalysts has significantly improved the yield and purity of the product while reducing reaction times.
Applications of [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- span across multiple industries. In materials science, it serves as a precursor for synthesizing high-performance polymers and liquid crystals due to its rigid biphenyl structure and functionalizable aldehyde group. In pharmacology, this compound has been utilized in drug design to create bioactive molecules with potential therapeutic applications against various diseases.
Recent research has also focused on the use of [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- in green chemistry initiatives. Its ability to undergo catalytic cycles without generating harmful byproducts aligns with sustainable chemical practices. Scientists are exploring its role in bio-inspired synthesis pathways that mimic natural processes to produce complex molecules with high efficiency.
In conclusion, [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl- (CAS No 89951-60-0) is a versatile and valuable compound with wide-ranging applications in organic synthesis and materials science. Its unique structure and functional groups make it an ideal candidate for developing innovative solutions across various industries. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing modern chemistry.
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